Linker Atom Count: PEG2 (9-10 Atoms) Occupies a Distinct Design Window That Diverges from PEG3-Optimized Systems
In a systematic ERα-targeting PROTAC optimization study using PEG-based linkers, compounds bearing PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) linkers were directly compared to a PEG3-linked analog (LCL-ER(dec)). All three compounds exhibited comparable ERα binding affinity with IC50 values of 30–50 nM, demonstrating that linker length variation did not impair target engagement [1]. However, ERα degradation activity diverged substantially: the PEG3-linked PROTAC displayed the highest degradation efficacy, while the PEG2-linked variant showed inferior degradation despite equivalent binding affinity [1]. This disconnect between binding and degradation highlights that PEG2 occupies a distinct structural design window—it provides sufficient reach to permit ternary complex formation in some systems but may be suboptimal in others relative to PEG3. The implication for Thalidomide-amido-PEG2-NH2 procurement is twofold: (1) PEG2 is a defined, non-interchangeable linker length that must be evaluated empirically for each target protein; (2) researchers requiring longer linkers should consider PEG3 or PEG4 analogs rather than assuming PEG2 will generalize.
| Evidence Dimension | ERα degradation efficacy vs linker length (PEG2 vs PEG3 vs PEG4) |
|---|---|
| Target Compound Data | PEG2-linked PROTAC: ERα binding IC50 = 30–50 nM; inferior degradation activity relative to PEG3 |
| Comparator Or Baseline | PEG3-linked PROTAC (LCL-ER(dec)): ERα binding IC50 = 30–50 nM; highest degradation activity; PEG4-linked PROTAC: comparable binding, inferior degradation |
| Quantified Difference | Equivalent target binding (IC50 within same 30–50 nM range) but divergent degradation efficacy; PEG2 exhibited reduced degradation relative to PEG3 |
| Conditions | ERα-targeting PROTACs; western blot degradation assay |
Why This Matters
Procurement of Thalidomide-amido-PEG2-NH2 is justified only when a PEG2 linker length has been empirically determined to be optimal for the specific target protein; substituting a PEG3 or PEG4 analog without validation may compromise degradation efficacy.
- [1] MEDCHEM NEWS Vol.33 No.2. デコイ核酸型PROTACの分子デザインとERα分解活性におけるリンカー長最適化 (Japanese). 2023;33(2):24-52. View Source
